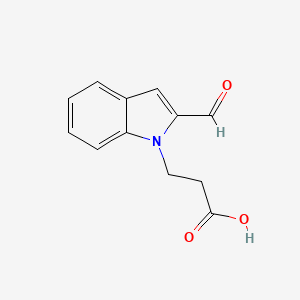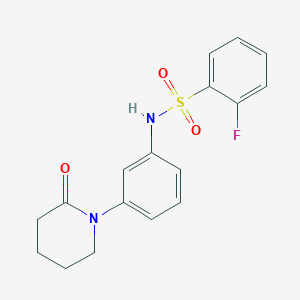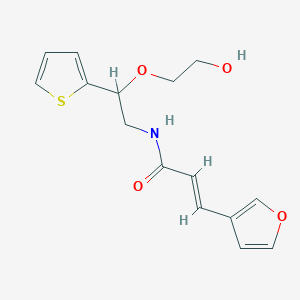
1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It is a potent and specific inhibitor of GSK-3α and GSK-3β isoforms, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 by CHIR-99021 has been widely used in scientific research to investigate the role of GSK-3 in various biological processes.
Mécanisme D'action
1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride is a potent and specific inhibitor of GSK-3α and GSK-3β isoforms. GSK-3 is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3 by this compound leads to the stabilization and activation of β-catenin, which is a key component of the Wnt signaling pathway. The activation of the Wnt signaling pathway leads to the transcription of various genes that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The inhibition of GSK-3 by this compound has various biochemical and physiological effects. It leads to the stabilization and activation of β-catenin, which is a key component of the Wnt signaling pathway. The activation of the Wnt signaling pathway leads to the transcription of various genes that are involved in cell proliferation, differentiation, and survival. This compound has been shown to promote the differentiation of pluripotent stem cells into different cell types such as neurons, cardiomyocytes, and hepatocytes. It has also been shown to protect neurons from various insults such as oxidative stress, excitotoxicity, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride in lab experiments include its potency and specificity for GSK-3α and GSK-3β isoforms. It is also relatively easy to synthesize and obtain as a hydrochloride salt. However, one limitation of using this compound is its potential off-target effects. It is important to use appropriate controls and assays to ensure that the observed effects are specific to the inhibition of GSK-3.
Orientations Futures
There are several future directions for the use of 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride in scientific research. One potential direction is the investigation of its role in the regulation of autophagy, which is a cellular process involved in the degradation and recycling of cellular components. Another potential direction is the investigation of its role in the regulation of mitochondrial function, which is important for cellular energy metabolism and apoptosis. Additionally, the development of more potent and specific inhibitors of GSK-3 could lead to the identification of new therapeutic targets for various diseases such as cancer, Alzheimer's disease, and diabetes.
Méthodes De Synthèse
The synthesis of 1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride involves a multi-step process, starting with the reaction of 2,3-dichloroquinoxaline with ethylene diamine to form 2-(2-aminoethyl)-3-chloroquinoxaline. This intermediate is then reacted with ethyl oxalyl chloride to form the corresponding acid chloride, which is then reacted with 3-hydroxy-2-oxoquinoxaline to form this compound. The final product is obtained as a hydrochloride salt.
Applications De Recherche Scientifique
1-(2-aminoethyl)-6-chloro-3-hydroxyquinoxalin-2(1H)-one hydrochloride has been widely used in scientific research to investigate the role of GSK-3 in various biological processes. It has been used in studies related to stem cell differentiation, neuroprotection, and cancer research. In stem cell research, this compound has been used to promote the differentiation of pluripotent stem cells into different cell types such as neurons, cardiomyocytes, and hepatocytes. In neuroprotection research, this compound has been shown to protect neurons from various insults such as oxidative stress, excitotoxicity, and inflammation. In cancer research, this compound has been used to inhibit the growth and proliferation of cancer cells by targeting the Wnt/β-catenin signaling pathway.
Propriétés
Numéro CAS |
1374408-21-5 |
|---|---|
Formule moléculaire |
C10H11Cl2N3O2 |
Poids moléculaire |
276.12 |
Nom IUPAC |
4-(2-aminoethyl)-7-chloro-1H-quinoxaline-2,3-dione;hydrochloride |
InChI |
InChI=1S/C10H10ClN3O2.ClH/c11-6-1-2-8-7(5-6)13-9(15)10(16)14(8)4-3-12;/h1-2,5H,3-4,12H2,(H,13,15);1H |
Clé InChI |
KRURHOJHVKSRTA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2CCN.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Chlorophenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2956555.png)




![5-ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956561.png)
![8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2956564.png)
![(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2956565.png)
![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2956566.png)


